molecular formula C32H48O5 B1254029 Stelliferin G

Stelliferin G

カタログ番号: B1254029
分子量: 512.7 g/mol
InChIキー: LRKJRNYRZIABOX-SVOIAGRFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stelliferin G is an isomalabaricane triterpenoid isolated from marine sponges such as Jaspis stellifera and Rhabdastrella globostellata. It belongs to a class of structurally complex natural products characterized by a fused tetracyclic skeleton with multiple oxygenated functional groups . Stelliferin G (compound 21 in ) has demonstrated significant cytotoxicity against human cancer cell lines, including gastric adenocarcinoma (AGS), melanoma (MALME-3M), and leukemia (MOLT-4), with IC50 values in the sub-microgram range . Its bioactivity is attributed to its ability to stabilize DNA-polymerase β interactions and induce apoptosis, making it a promising lead compound for anticancer drug development .

特性

分子式

C32H48O5

分子量

512.7 g/mol

IUPAC名

[(5S,6E,8E,10Z)-10-[(3aS,5aR,6S,7R,9aR,9bS)-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,6,8-trien-5-yl] acetate

InChI

InChI=1S/C32H48O5/c1-20(2)12-13-25(37-23(5)34)21(3)10-9-11-22(4)29-24(35)18-27-30(6)17-15-28(36)32(8,19-33)26(30)14-16-31(27,29)7/h9-12,25-28,33,36H,13-19H2,1-8H3/b11-9+,21-10+,29-22+/t25-,26+,27-,28+,30-,31-,32+/m0/s1

InChIキー

LRKJRNYRZIABOX-SVOIAGRFSA-N

異性体SMILES

CC(=CC[C@@H](/C(=C/C=C/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)CO)O)C)C)/C)/C)OC(=O)C)C

正規SMILES

CC(=CCC(C(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)CO)O)C)C)C)C)OC(=O)C)C

同義語

stelliferin G

製品の起源

United States

類似化合物との比較

Table 1: Key Structural Features and Bioactivities of Stelliferin G and Analogues

Compound Source Structural Features Bioactivity (IC50 or Activity Level) Key Targets
Stelliferin G (21) Jaspis stellifera Tetracyclic core, C-29 hydroxyl group IC50: 0.23 µg/mL (MALME-3M) DNA polymerase β binding
13(E)-Stelliferin G (27) Jaspis sp. 13(E)-configured double bond IC50: 0.23 µg/mL (MALME-3M) Melanoma cell inhibition
29-Hydroxystelliferin B (26) Jaspis stellifera C-29 hydroxyl, C-13 Z-configuration IC50: 0.11 µg/mL (MALME-3M) DNA-polymerase β stabilization
Stelliferin Riboside (29) Rhabdastrella globostellata C-3 riboside substitution Induces 29% DNA-polymerase β binding DNA interaction
Stellettin L (12) Stelletta tenuis C-24 acetate, C-30 methyl ester IC50: 0.8 µg/mL (AGS) Gastric cancer inhibition

Key Differences and Structure-Activity Relationships (SAR)

Hydroxylation and Configuration: The presence of a hydroxyl group at C-29 (e.g., 26 and 21) enhances cytotoxicity compared to non-hydroxylated analogues like stelliferin riboside (29) . Stereochemical differences, such as the 13(E) vs. 13(Z) configuration in 27 and 26, marginally affect potency but alter target selectivity .

Functional Group Modifications :

  • Acetoxylation (e.g., 3-epi-29-acetoxystelliferin E, 30 ) reduces DNA-binding activity compared to hydroxylated derivatives, suggesting steric hindrance may impede target interactions .
  • Riboside substitution at C-3 (29 ) shifts activity from cytotoxicity to DNA-polymerase β stabilization, highlighting the role of polar groups in modulating mechanisms .

Cellular Targets :

  • Stelliferin G and 26 exhibit dual mechanisms: direct cytotoxicity and DNA-polymerase β stabilization, whereas stellettins (e.g., 12 ) primarily induce apoptosis via mitochondrial pathways .

Bioactivity Trends

  • Potency : 29-Hydroxystelliferin B (26 ) is the most potent analogue (IC50 = 0.11 µg/mL), likely due to optimal hydroxylation and configuration .
  • Selectivity: Stelliferin G shows broader activity across melanoma and leukemia cells, while stellettins (e.g., 12) are more selective for gastric cancer .

Q & A

Q. What are the established methods for isolating Stelliferin G from natural sources, and how can reproducibility be ensured?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. To ensure reproducibility, document solvent ratios, column parameters, and purification steps in detail. Cross-validate purity using NMR and mass spectrometry (MS) . For natural product isolation, adhere to guidelines in , which emphasize citing protocols for known compounds and providing full characterization data (e.g., melting points, spectral signatures) for novel compounds.

Q. What spectroscopic techniques are critical for characterizing Stelliferin G’s structure, and how should data be interpreted?

Key techniques include:

  • NMR (1D and 2D): Assign proton/carbon signals and confirm connectivity via COSY, HSQC, and HMBC.
  • X-ray crystallography: Resolve absolute configuration if crystals are obtainable.
  • High-resolution MS: Confirm molecular formula. Data interpretation requires comparison with published spectra of related compounds and statistical validation (e.g., NOESY for stereochemistry). Cross-reference databases like SciFinder or Reaxys for structural analogs .

Q. What in vitro biological assays are commonly used to evaluate Stelliferin G’s activity, and how should controls be designed?

Assays include cytotoxicity (MTT), antimicrobial (MIC), and enzyme inhibition (IC50). Use positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts. Ensure cell lines/microbial strains are authenticated, and report sample sizes with statistical power calculations (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Stelliferin G across different studies?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent), cell line heterogeneity, or compound purity. Address discrepancies by:

  • Repeating experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validating purity via orthogonal methods (e.g., HPLC-DAD vs. LC-MS).
  • Applying meta-analysis to compare datasets, using tools like RevMan for effect-size calculations .

Q. What strategies optimize the total synthesis of Stelliferin G, particularly for stereochemical fidelity?

Focus on asymmetric catalysis (e.g., Sharpless epoxidation) and chiral auxiliaries to control stereocenters. Use retrosynthetic analysis to simplify complex moieties, and employ real-time reaction monitoring (e.g., in-situ IR). Validate intermediates via crystallography and compare optical rotation with natural isolates .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate Stelliferin G’s mechanism of action?

Integrate RNA-seq data to identify differentially expressed genes and LC-MS-based metabolomics to track metabolic perturbations. Use pathway enrichment tools (e.g., KEGG, STRING) and validate targets via CRISPR knockouts or siRNA silencing. Ensure raw data is deposited in repositories like GEO or MetaboLights .

Q. What statistical frameworks are appropriate for dose-response studies of Stelliferin G in heterogeneous cell populations?

Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. For heterogeneity, apply mixed-effects models or machine learning (e.g., random forests) to account for covariates like cell cycle stage. Report confidence intervals and adjust for multiple comparisons .

Methodological Guidance

Q. How should researchers design a literature review to contextualize Stelliferin G within current knowledge?

  • Search strategy: Use Boolean operators in databases (e.g., PubMed: "Stelliferin G AND biosynthesis NOT derivative").
  • Inclusion criteria: Prioritize primary literature (2000–2025) and exclude reviews unless for background.
  • Data extraction: Tabulate bioactivity data, sources, and assay conditions. Tools like Covidence can streamline screening .

Q. What criteria validate Stelliferin G’s novelty in grant proposals or publications?

Apply the FINER framework :

  • Feasible: Demonstrate access to instrumentation (e.g., LC-QTOF-MS).
  • Novel: Highlight structural uniqueness via comparative spectral libraries.
  • Relevant: Link to unmet therapeutic needs (e.g., antibiotic resistance) .

Q. How can bioinformatics tools predict Stelliferin G’s biosynthetic gene clusters (BGCs) in source organisms?

Use antiSMASH or PRISM to identify BGCs. Cross-reference with MIBiG database for known pathways. Validate predictions via gene knockout and heterologous expression in E. coli or S. cerevisiae .

Data Presentation & Reproducibility

Q. What are best practices for presenting spectral data of Stelliferin G in manuscripts?

  • Figures: Include annotated NMR spectra (δ values, coupling constants) and chromatograms (retention times, purity %).
  • Tables: Summarize crystallographic data (CCDC deposition numbers, R-factors).
    Avoid redundancy; refer to supplementary information for raw data .

Q. How can researchers ensure computational models (e.g., molecular docking) of Stelliferin G are robust?

  • Validate docking poses with molecular dynamics simulations (e.g., GROMACS).
  • Report scoring functions (e.g., AutoDock Vina) and consensus across software (e.g., Glide vs. MOE).
  • Deposit models in public repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stelliferin G
Reactant of Route 2
Stelliferin G

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。